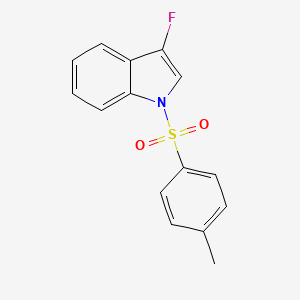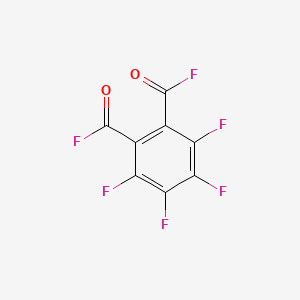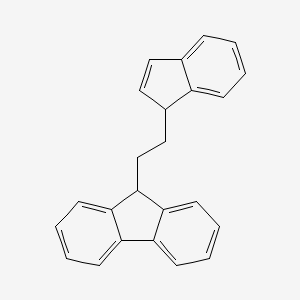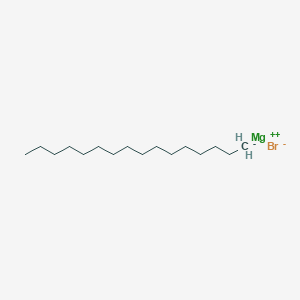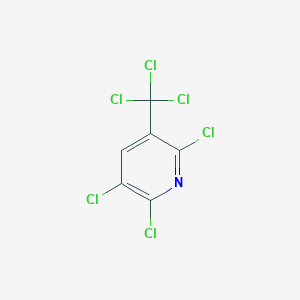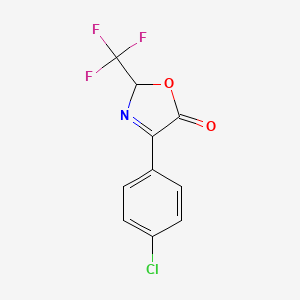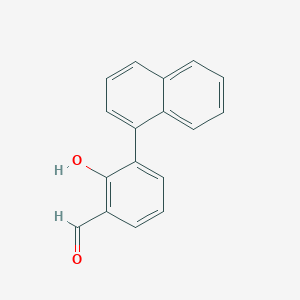
2-Formyl-6-(naphthalen-1-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-6-(naphthalen-1-yl)phenol (2-FNP) is a phenolic compound that has been widely studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. 2-FNP is a highly reactive compound and has been used for various applications in the laboratory and industrial settings.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Formyl-6-(naphthalen-1-yl)phenol, 95% involves the condensation of 2-hydroxy-6-(naphthalen-1-yl)benzaldehyde with a suitable reducing agent to form the desired compound.
Starting Materials
2-hydroxy-6-(naphthalen-1-yl)benzaldehyde, Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)
Reaction
Dissolve 2-hydroxy-6-(naphthalen-1-yl)benzaldehyde in a suitable solvent (e.g. ethanol, methanol), Add the reducing agent slowly to the reaction mixture while stirring at a low temperature (e.g. 0-5°C), Allow the reaction to proceed for a suitable amount of time (e.g. 1-2 hours), Quench the reaction by adding a suitable quenching agent (e.g. water, dilute acid), Extract the product using a suitable organic solvent (e.g. dichloromethane, ethyl acetate), Dry the organic layer over anhydrous sodium sulfate, Concentrate the organic layer under reduced pressure to obtain the crude product, Purify the crude product using column chromatography or recrystallization to obtain 2-Formyl-6-(naphthalen-1-yl)phenol, 95%
Scientific Research Applications
2-Formyl-6-(naphthalen-1-yl)phenol, 95% has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-Formyl-6-(naphthalen-1-yl)phenol, 95% has been used as a building block for the synthesis of various compounds with potential therapeutic effects. In biochemistry, 2-Formyl-6-(naphthalen-1-yl)phenol, 95% has been used to study the structure and function of proteins and enzymes. In pharmacology, 2-Formyl-6-(naphthalen-1-yl)phenol, 95% has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
Mechanism Of Action
2-Formyl-6-(naphthalen-1-yl)phenol, 95% is a highly reactive compound and can interact with various biological molecules. It has been shown to interact with proteins, enzymes, and other biomolecules, leading to changes in their structure and function.
Biochemical And Physiological Effects
2-Formyl-6-(naphthalen-1-yl)phenol, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, leading to changes in metabolic pathways. It has also been shown to interact with proteins, leading to changes in their structure and function. Additionally, 2-Formyl-6-(naphthalen-1-yl)phenol, 95% has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Advantages And Limitations For Lab Experiments
2-Formyl-6-(naphthalen-1-yl)phenol, 95% is a highly reactive compound and has been used for various applications in the laboratory and industrial settings. The advantages of using 2-Formyl-6-(naphthalen-1-yl)phenol, 95% in laboratory experiments are that it is relatively inexpensive, easy to synthesize, and can be used to study the structure and function of proteins and enzymes. The main limitation of using 2-Formyl-6-(naphthalen-1-yl)phenol, 95% in laboratory experiments is that it is a highly reactive compound and can interact with other biological molecules, leading to changes in their structure and function.
Future Directions
The potential future directions for 2-Formyl-6-(naphthalen-1-yl)phenol, 95% research include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further studies could be conducted to explore its potential as a drug delivery system and its use in the development of new drugs. Further studies could also be conducted to explore its potential applications in the industrial setting, such as its use in the synthesis of other compounds.
properties
IUPAC Name |
2-hydroxy-3-naphthalen-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-11-13-7-4-10-16(17(13)19)15-9-3-6-12-5-1-2-8-14(12)15/h1-11,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIFOKIWVIENPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(naphthalen-1-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)
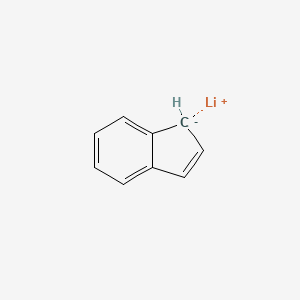
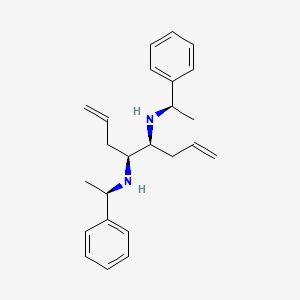
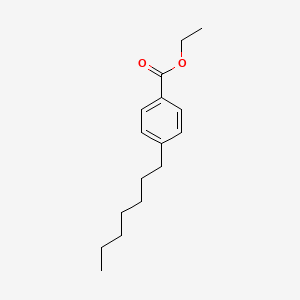
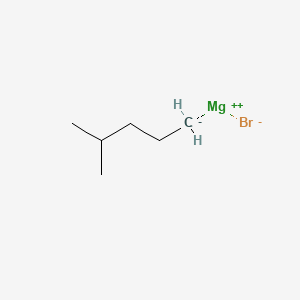
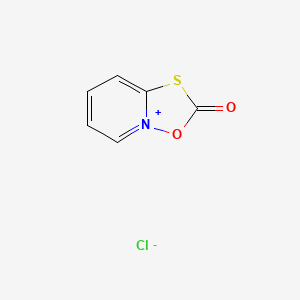
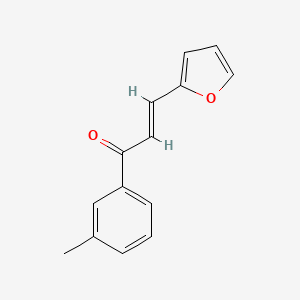
![Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B6317112.png)
